(2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride
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Overview
Description
(2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is a chemical compound with significant relevance in various scientific fields It is an amino acid derivative, characterized by the presence of an amino group, a methoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride typically involves several steps. One common method includes the protection of the amino group, followed by the introduction of the methoxy group through methylation. The carboxylic acid group is then introduced via oxidation reactions. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, ketones, and substituted amino acids.
Scientific Research Applications
(2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxy group can participate in hydrophobic interactions, while the carboxylic acid group can form ionic bonds. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-5-hydroxy-5-oxopentanoic acid hydrochloride
- (2S)-2-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride
- (2S)-2-Amino-5-methyl-5-oxopentanoic acid hydrochloride
Uniqueness
(2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group, in particular, differentiates it from other similar compounds and influences its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-11-5(8)3-2-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWTYOQNGBVBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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